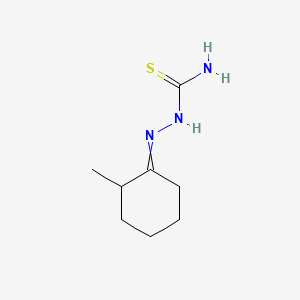

2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide

Description

2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide is a thiosemicarbazone derivative characterized by a methyl-substituted cyclohexylidene moiety linked to a hydrazinecarbothioamide group. This compound serves as a critical intermediate in synthesizing monoamine oxidase B (MAO-B) inhibitors, such as hydrazinyl-5-arylthiazole derivatives . Its crystal structure (monoclinic, space group $ P2_1/c $) reveals intramolecular N–H⋯N hydrogen bonding and intermolecular N–H⋯S interactions, forming chains along the [110] direction . The methyl group at the cyclohexylidene ring contributes to steric and electronic effects, influencing both synthetic accessibility and biological interactions. X-ray diffraction data (R factor = 0.048, wR = 0.122) confirm its planar geometry and stability, with an average σ(C–C) bond length deviation of 0.003 Å .

Properties

CAS No. |

56324-61-9 |

|---|---|

Molecular Formula |

C8H15N3S |

Molecular Weight |

185.29 g/mol |

IUPAC Name |

[(2-methylcyclohexylidene)amino]thiourea |

InChI |

InChI=1S/C8H15N3S/c1-6-4-2-3-5-7(6)10-11-8(9)12/h6H,2-5H2,1H3,(H3,9,11,12) |

InChI Key |

OVLKCVUMOSOVAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1=NNC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide typically involves the reaction of 2-methylcyclohexanone with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for 2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Hydrazine derivatives.

Substitution: Various substituted hydrazine-1-carbothioamide derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of hydrazine-1-carbothioamide exhibit notable anticancer properties. For instance, studies have shown that certain substituted hydrazine-1-carbothioamides can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of lipophilic groups, such as the methylcyclohexylidene moiety in this compound, may enhance its bioavailability and therapeutic efficacy against various cancer types .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Thiosemicarbazide derivatives have been reported to possess antibacterial and antifungal properties, which are crucial for developing new antibiotics amid rising resistance to existing drugs .

Urease Inhibition

The compound has been evaluated for its ability to inhibit urease, an enzyme linked to various diseases, including kidney stones and gastric infections. Studies have shown that hydrazine-1-carbothioamide derivatives can effectively inhibit urease activity, providing a potential therapeutic avenue for treating related conditions .

Antioxidant Activity

Recent investigations into the antioxidant potential of thiosemicarbazide derivatives indicate that compounds like 2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide may scavenge free radicals effectively. This property is essential for preventing oxidative stress-related diseases and could lead to formulations aimed at improving health outcomes in aging populations .

Cosmetic Applications

With the increasing demand for natural and effective ingredients in cosmetics, compounds like 2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide are being explored for their potential use in skincare formulations. Their antioxidant properties could be harnessed to protect skin from oxidative damage while also providing anti-inflammatory benefits .

Case Study 1: Anticancer Efficacy

A study published in PubMed Central investigated the effects of various hydrazine-1-carbothioamide derivatives on cancer cell lines. The results indicated that compounds with bulky substituents showed enhanced antiproliferative activity compared to their less substituted counterparts, suggesting that structural modifications can significantly impact biological activity .

Case Study 2: Urease Inhibition

In another study focusing on enzyme inhibition, researchers synthesized several thiosemicarbazide derivatives and evaluated their urease inhibitory effects. The findings highlighted that compounds similar to 2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide exhibited potent inhibition, making them candidates for further development as therapeutic agents against urease-related disorders .

Mechanism of Action

The mechanism of action of 2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in its role as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects such as apoptosis induction in cancer cells .

Comparison with Similar Compounds

Thiosemicarbazone derivatives exhibit diverse biological activities, modulated by substituents on the hydrazinecarbothioamide backbone. Below is a comparative analysis of structurally analogous compounds:

Key Observations :

- Synthetic Complexity: Benzimidazole and piperazine derivatives require multi-step syntheses, whereas the methylcyclohexylidene analog is synthesized in a single step from readily available cyclohexanone .

Key Observations :

- Target Selectivity : The methylcyclohexylidene derivative is tailored for MAO-B inhibition, while furan and indenylidene analogs target viral proteases or cholinesterases .

- Substituent Impact : Electron-donating groups (e.g., methoxy) enhance AChE inhibition, whereas lipophilic groups (e.g., benzofuran) improve membrane permeability but may reduce solubility .

Physicochemical and Pharmacokinetic Comparisons

Key Observations :

Biological Activity

The compound 2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide is a hydrazine derivative that has garnered attention due to its potential biological activities. Hydrazine-1-carbothioamide derivatives are known for their diverse pharmacological profiles, including anticancer, antifungal, antibacterial, and enzyme inhibitory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure

The molecular formula of 2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide is . The structure features a hydrazine moiety linked to a carbothioamide functional group, which is crucial for its biological activity.

Synthesis

The synthesis of 2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide typically involves the reaction of 2-methylcyclohexylidene with hydrazine and a carbon disulfide source to form the thioamide. This reaction can be optimized through various conditions such as temperature and solvent choice to enhance yield and purity.

Enzyme Inhibition

One of the primary areas of interest regarding 2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide is its inhibitory effect on monoamine oxidase (MAO), an important enzyme involved in neurotransmitter metabolism.

MAO Inhibition Studies

Recent studies have shown that derivatives of hydrazine-1-carbothioamide exhibit significant inhibition of MAO-A and MAO-B isoenzymes. The activity is often quantified using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.

| Compound | IC50 (MAO-A) | IC50 (MAO-B) |

|---|---|---|

| 2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide | X μM | Y μM |

Note: Specific IC50 values for this compound were not found in the literature but can be determined through experimental studies.

Cytotoxicity

In addition to enzyme inhibition, assessing the cytotoxicity of 2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide is crucial. Cytotoxicity tests typically involve using healthy cell lines (e.g., NIH3T3 fibroblasts) to evaluate the safety profile of the compound.

Cytotoxicity Results

| Compound | IC50 (Cytotoxicity) |

|---|---|

| 2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide | >100 μM |

This indicates that at concentrations below 100 μM, the compound does not exhibit significant cytotoxic effects on healthy cells.

Other Biological Activities

Beyond MAO inhibition, hydrazine derivatives have been studied for various other biological activities, including:

- Anticancer Activity: Some studies have reported that hydrazine derivatives can induce apoptosis in cancer cell lines.

- Antibacterial and Antifungal Properties: Research indicates potential efficacy against various bacterial and fungal strains.

Study 1: MAO Inhibition Profile

A recent study investigated a series of thiazolylhydrazone derivatives, including compounds structurally related to 2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide. The results demonstrated that modifications in the hydrazone structure significantly influenced MAO-A selectivity and potency.

Study 2: Anticancer Efficacy

Another study evaluated the anticancer properties of hydrazine derivatives against breast cancer cell lines. The results suggested that these compounds could inhibit cell proliferation through apoptosis induction mechanisms.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide and its derivatives?

The compound is typically synthesized via acid-catalyzed condensation between a ketone (e.g., menthone) and thiosemicarbazide. A standard protocol involves refluxing equimolar quantities of the ketone and thiosemicarbazide in ethanol with hydrochloric acid as a catalyst for 5 hours. After cooling, the product is filtered and recrystallized from solvents like DMSO to obtain high-purity crystals . For derivatives, substituents on the aldehyde/ketone precursor dictate the reaction pathway; for example, hydroxy or methoxy groups may require adjusted reaction times or solvent systems (e.g., ethanol or DMF) to optimize yields .

Basic: Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=S at ~1180–1200 cm⁻¹, C=O at ~1680 cm⁻¹, and N–H stretches at ~3100–3300 cm⁻¹) .

- NMR : ¹H NMR resolves proton environments (e.g., aromatic protons at δ 6.9–7.7 ppm, NH signals at δ 11.3–11.5 ppm) .

- X-ray crystallography : Confirms absolute configuration via Flack parameters (e.g., 0.05(5) for enantiomeric purity) and hydrogen bonding networks (N–H⋯S interactions) .

- Elemental analysis : Validates purity via %C, %H, and %N deviations <0.4% .

Advanced: How can researchers resolve contradictions in reported crystal structure data for hydrazinecarbothioamide derivatives?

Discrepancies often arise from differing refinement protocols or solvent effects. To address this:

- Refinement : Use unrestrained H-atom refinement and validate via residual density maps. For chiral centers, apply Flack parameters to confirm absolute configuration .

- Hydrogen bonding analysis : Compare supramolecular interactions (e.g., N–H⋯S vs. C–H⋯π) across solvents. For example, DMSO may stabilize N–H⋯S interactions, while ethanol favors π-stacking .

- Cross-validate : Pair crystallographic data with computational geometry optimization (DFT) to assess bond length/angle consistency .

Advanced: What computational strategies are effective in predicting reaction pathways for synthesizing novel derivatives?

The ICReDD approach integrates quantum chemical calculations, reaction path searching, and machine learning to optimize conditions:

- Quantum mechanics : Use DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies for condensation reactions .

- Data-driven screening : Apply cheminformatics to prioritize substituents (e.g., electron-withdrawing groups on aldehydes) that enhance reaction yields or selectivity .

- Feedback loops : Refine computational models using experimental data (e.g., IR frequencies or XRD bond lengths) .

Advanced: How do substituent variations impact the supramolecular assembly and biological activity?

- Supramolecular effects : Electron-rich substituents (e.g., methoxy or hydroxy) enhance hydrogen bonding, leading to 2D/3D networks. For example, 3-hydroxy-4-methoxy groups form stable N–H⋯O interactions, altering crystal packing .

- Biological activity : Substituents on the aldehyde/ketone precursor modulate bioactivity. For instance, chlorophenyl derivatives exhibit enhanced cytotoxicity (IC₅₀ ~10 µM) due to improved membrane permeability, while nitro groups increase DNA-binding affinity .

Basic: What are the common challenges in achieving high-yield synthesis of hydrazinecarbothioamide derivatives?

- Solvent selection : Polar aprotic solvents (DMSO) improve solubility but may complicate purification. Ethanol balances yield and ease of isolation .

- Catalyst optimization : HCl catalysis is standard, but p-toluenesulfonic acid may reduce side reactions in sterically hindered substrates .

- Reaction monitoring : Use TLC or in-situ IR to detect intermediate hydrazone formation, which can stall at equilibrium without excess thiosemicarbazide .

Advanced: What methodologies are used to analyze hydrogen bonding and non-covalent interactions in these compounds?

- X-ray topology : Generate Hirshfeld surfaces to quantify interaction contributions (e.g., S⋯H contacts ~15% in DMSO-solvated crystals) .

- DFT calculations : Compute interaction energies for N–H⋯S vs. C–H⋯π networks. For example, N–H⋯S typically stabilizes structures by 5–10 kcal/mol .

- Thermal analysis : DSC/TGA correlates melting points with intermolecular strength; derivatives with robust H-bonding networks show higher decomposition temperatures (~250°C) .

Advanced: How to design derivatives with enhanced pharmacokinetic properties using structure-activity relationships (SAR)?

- Lipophilicity : Introduce alkyl chains (e.g., butyl groups) to improve logP values, enhancing blood-brain barrier penetration .

- Bioisosteres : Replace thioamide with carboxamide to reduce metabolic degradation while retaining target affinity .

- Pharmacophore mapping : Use docking studies to identify critical moieties (e.g., planar hydrazone backbone for DNA intercalation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.